(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine
Description
Properties
CAS No. |
677343-08-7 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C16H17N3OS/c1-20-13-4-8-15(9-5-13)21-14-6-2-12(3-7-14)19-16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H2,17,18,19) |
InChI Key |
UOOXLFWNTJCBFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)NC3=NCCN3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Core Building Blocks and Their Synthesis
Stepwise Synthesis Strategies
Route 1: Sequential Formation of Sulfanyl-Aniline and Imidazoline
Step 1: Synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline
This intermediate is prepared via Ullmann coupling:
- Reactants : 4-Iodoaniline and 4-methoxyphenylthiol.
- Conditions : Copper catalyst (e.g., CuI), ligand (e.g., 1,10-phenanthroline), base (K₂CO₃), DMF, 100–120°C.
- Outcome : Forms the sulfanyl bond with moderate yield (~60%).
Step 2: Formation of 4,5-Dihydro-1H-imidazol-2-yl Group
Methods include:
- Cyclization : Ethylenediamine reacts with a carbonyl compound (e.g., ethyl acetate) under acidic conditions (e.g., HCl, reflux).
- Hydrogenation : Imidazole derivatives are hydrogenated using H₂/Pd-C or PtO₂ catalysts.
Step 3: Coupling to Aniline
The imidazoline is linked to the sulfanyl-aniline via nucleophilic substitution or catalytic coupling:
Table 2: Conditions for Imidazoline Synthesis and Coupling
Catalytic Coupling Methods
Buchwald-Hartwig Amination
This method enables direct C–N bond formation between aryl halides and amines:
Ullmann-Type Coupling
For aryl sulfanyl groups:
- Substrates : 4-Iodoaniline and 4-methoxyphenylthiol.
- Catalyst : CuI.
- Ligand : 1,10-Phenanthroline.
- Base : K₂CO₃.
- Solvent : DMF.
- Temperature : 120°C.
- Yield : ~60%.
Reductive Approaches
Hydrogenation of Imidazole Derivatives
Example :
Reduction of Nitro Groups
Example :
- Substrate : 2-Nitro-phenylsulfanyl aniline.
- Catalyst : Pt/C.
- Conditions : H₂ (1.0–2.0 MPa), ethanol, 70–90°C.
- Product : 4-(Phenylthio)benzene-1,2-diamine.
- Yield : ~80%.
Challenges and Optimization
Regioselectivity in Sulfanyl Coupling
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine is with a molecular weight of 283.32 g/mol. The compound features an imidazole ring, which is known for its presence in many biologically active compounds, contributing to its pharmacological properties.
Biological Activities
Anticancer Activity
Research has indicated that compounds containing imidazole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have been synthesized and tested for cytotoxicity against various cancer cell lines. In particular, some studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease. Sulfonamide derivatives have been noted for their ability to inhibit these enzymes, suggesting that this compound could share similar inhibitory properties .
Case Study 1: Antitumor Activity Evaluation
A study evaluated the cytotoxic effects of various imidazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain modifications to the imidazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of acetylcholinesterase by sulfonamide derivatives containing imidazole rings. The study demonstrated that these compounds exhibited potent inhibitory activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The methoxy-phenylsulfanyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | ~370 g/mol | 2.8 | Moderate (DMSO) |
| RO1138452 | 381.5 g/mol | 3.5 | Low (aqueous) |
| MAO Inhibitor (Entry 19) | 324 g/mol | 2.1 | High (aqueous) |
Biological Activity
The compound (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine is a derivative of imidazole that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features an imidazole core linked to a phenylsulfanyl group and a methoxy-substituted phenyl group, which may influence its biological interactions.
Antihypertensive Effects
Research has indicated that imidazole derivatives exhibit significant antihypertensive properties. A study on related compounds demonstrated their ability to bind to imidazoline receptors and adrenergic receptors, leading to decreased mean arterial blood pressure (MAP) in spontaneously hypertensive rats. Specifically, compounds with high affinity for imidazoline binding sites (IBS) showed notable efficacy in reducing MAP and heart rate (HR) .
| Compound | Affinity for IBS | Effect on MAP |
|---|---|---|
| 4h | High | Significant reduction |
| 4g | Moderate | Moderate reduction |
Antitumor Activity
The compound's structural analogs have been evaluated for cytotoxicity against various cancer cell lines. For instance, a study found that certain derivatives inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.87 µM to 5.37 µM . The relationship between structural modifications and antitumor activity suggests that substituents on the phenyl ring significantly affect potency.
The mechanism by which these compounds exert their effects may involve the induction of apoptosis in cancer cells. In vitro studies showed that increasing concentrations of certain derivatives led to a higher percentage of early apoptotic cells, indicating a dose-dependent response . This suggests that the imidazole moiety may play a crucial role in triggering apoptotic pathways.
Case Study 1: Cardiovascular Effects
A comprehensive study evaluated the cardiovascular effects of several imidazole derivatives, including those structurally related to our compound. The most active compounds were shown to effectively lower blood pressure in hypertensive models, correlating with their binding affinity to IBS and alpha-adrenergic receptors .
Case Study 2: Cancer Cell Line Testing
Another significant investigation involved testing various derivatives against human cancer cell lines. The study highlighted that modifications such as electron-withdrawing groups on the phenyl ring enhanced cytotoxicity against SISO cells compared to the reference drug cisplatin . The findings underscore the importance of structural optimization in developing effective anticancer agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a substituted phenylthioether with a dihydroimidazole precursor. For example, Wang et al. (2017) optimized imidazole derivatives via Ullmann-type coupling using copper catalysts under inert atmospheres, achieving yields >75% with controlled stoichiometry and temperature (60–80°C) . Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction efficiency, as polar aprotic solvents enhance nucleophilic substitution at the sulfur atom .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Imidazole protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substitution patterns .
- ¹³C NMR : Aromatic carbons (δ 110–160 ppm) and thiomethyl carbons (δ 40–45 ppm) validate connectivity .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1680 cm⁻¹) and C-S (650–700 cm⁻¹) confirm functional groups . X-ray crystallography (e.g., Bernardino et al., 2012) resolves stereoelectronic effects in imidazole-thioether hybrids .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxy-phenylsulfanyl group influence the compound’s reactivity or biological activity?
- Methodological Answer : The methoxy group’s electron-donating nature enhances sulfur’s nucleophilicity, stabilizing transition states in cross-coupling reactions . Computational studies (e.g., DFT) reveal that para-methoxy substitution lowers the HOMO-LUMO gap by 0.3–0.5 eV, increasing electrophilic reactivity . In biological assays, this group improves membrane permeability due to increased lipophilicity (logP ~2.8) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, cell lines). For example:
- Dose-Response Analysis : Use IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to distinguish selective inhibition from nonspecific toxicity .
- Control Experiments : Compare results with structurally analogous compounds lacking the sulfanyl group to isolate mechanistic contributions .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to differentiate intrinsic activity from metabolic artifacts .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for specific targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Scaffold Modification : Replace the methoxy group with halogens (e.g., -F, -Cl) to modulate electronic effects and steric bulk .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with imidazole NH) .
- In Silico Screening : Prioritize derivatives with calculated binding energies ≤−8.0 kcal/mol for experimental validation .
Experimental Design & Data Analysis
Q. What statistical models are appropriate for analyzing dose-dependent effects in cellular assays involving this compound?
- Methodological Answer : Nonlinear regression (e.g., four-parameter logistic model) fits dose-response curves to calculate EC₅₀/IC₅₀ values. For high-throughput data, ANOVA with post-hoc Tukey tests identifies significant differences (p < 0.05) across treatment groups . Replicate experiments (n ≥ 3) minimize variability, as seen in trellis-system studies using randomized block designs .
Q. How should researchers address batch-to-batch variability in compound synthesis during reproducibility studies?
- Methodological Answer : Implement quality control protocols:
- HPLC Purity Checks : Require ≥95% purity (UV detection at 254 nm) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
- Standardized Catalysts : Use copper(I) iodide (CuI) instead of heterogeneous catalysts to reduce variability .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound, given its potential toxicity?
- Methodological Answer : Based on GHS classifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
